Product packaging for Propargyl-PEG2-OH(Cat. No.:CAS No. 7218-43-1)

Propargyl-PEG2-OH

Cat. No.: B1679628
CAS No.: 7218-43-1
M. Wt: 144.17 g/mol
InChI Key: HUSDTFBXUYBZJD-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Polymer Science Research

In the realm of organic chemistry, the significance of Ethanol (B145695), 2-(2-(2-propynyloxy)ethoxy)- lies in its dual functionality. The terminal alkyne group is a ready participant in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction's high efficiency, selectivity, and mild reaction conditions have made it a favored method for conjugating molecules. The primary hydroxyl group, on the other hand, can be readily functionalized or used to initiate polymerization reactions.

This dual reactivity makes it a valuable tool in polymer science. The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netnih.govnih.gov The resulting polymers possess a terminal alkyne group, which can then be used for post-polymerization modification via click chemistry. This allows for the synthesis of well-defined block copolymers with tailored architectures and functionalities. harth-research-group.org For instance, a block copolymer of poly(ethylene glycol) (PEG) and PCL can be synthesized using this initiator, resulting in an amphiphilic macromolecule that can self-assemble into micelles for drug delivery applications.

Significance in Advanced Materials and Biomedical Applications Research

The ability to create precisely engineered polymers and bioconjugates using Ethanol, 2-(2-(2-propynyloxy)ethoxy)- has profound implications for advanced materials and biomedical research.

Advanced Materials:

Stimuli-Responsive Polymers: This compound is utilized in the synthesis of "smart" polymers that can respond to external stimuli such as temperature or pH. researchgate.netpsu.eduyoutube.com For example, thermoresponsive polymers based on oligo(ethylene glycol) methacrylates can be synthesized to exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition from soluble to insoluble in aqueous solutions upon heating. researchgate.net This property is harnessed in applications like controlled drug delivery and smart coatings. rsc.orgmdpi.com

Hydrogels for Tissue Engineering: The alkyne functionality allows for the crosslinking of polymer chains to form hydrogels. These three-dimensional networks can mimic the extracellular matrix and provide a scaffold for cell growth and tissue regeneration. nih.govpsu.edunih.govnih.gov By incorporating this molecule, hydrogels can be designed to be biodegradable and can be functionalized with bioactive molecules to promote cell adhesion and proliferation. psu.edu

Biomedical Applications:

Drug Delivery: The amphiphilic block copolymers synthesized using this initiator can self-assemble into nanoparticles or micelles that can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery to cancer cells. nih.govepfl.chmdpi.com The stimuli-responsive nature of some of these polymers allows for triggered drug release at the tumor site, minimizing side effects. monash.edunih.govsci-hub.senih.gov

Biomedical Imaging: The alkyne group serves as a handle for attaching imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), to biomolecules or nanoparticles. researchgate.netnih.govnih.gov This "click" approach facilitates the development of targeted imaging probes for disease diagnosis and monitoring. researchgate.netnih.gov

Bioconjugation and Glycopolymers: The molecule is instrumental in the synthesis of glycopolymers, which are polymers decorated with carbohydrate moieties. nih.govrsc.orgrsc.org These glycopolymers can mimic the glycocalyx on cell surfaces and are used to study carbohydrate-protein interactions, which are crucial in many biological processes, including cell recognition and pathogen binding. nih.govrsc.org They can be designed to have high affinity for specific lectins, which are carbohydrate-binding proteins. rsc.org

Overview of Key Structural Features and Reactivity for Research Perspectives

The research utility of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- is fundamentally derived from its distinct structural features:

Terminal Alkyne (Propargyl Group): This group is the cornerstone of its "clickable" nature. The presence of a terminal proton on the alkyne makes it highly reactive in CuAAC reactions with azides, forming a stable triazole linkage. This bioorthogonal reaction is highly specific and can be performed in complex biological media without interfering with native biochemical processes. researchgate.net

Primary Hydroxyl Group: The hydroxyl group provides a versatile point for modification and initiation. It can be easily converted to other functional groups, such as halides or tosylates, for further reactions. Crucially, it serves as an efficient initiator for the ring-opening polymerization of various cyclic monomers, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.netnih.govnih.gov

Diethylene Glycol Spacer: The flexible diethylene glycol linker imparts hydrophilicity and biocompatibility to the molecules and polymers derived from it. This is particularly advantageous in biomedical applications, where it can improve the solubility and reduce the non-specific protein adsorption of the resulting materials. nih.govcreativepegworks.com

The combination of these features in a single, relatively small molecule provides researchers with a powerful and versatile tool to construct a wide array of complex macromolecular architectures with precise control over their composition and functionality. This has opened up new avenues for the development of innovative materials with tailored properties for a broad range of applications, from advanced polymer science to cutting-edge biomedical technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1679628 Propargyl-PEG2-OH CAS No. 7218-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSDTFBXUYBZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222513
Record name 2-(2-(Propyn-2-yloxy)ethoxy)ethanol
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7218-43-1
Record name 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol
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Record name 2-(2-(Propyn-2-yloxy)ethoxy)ethanol
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Record name 2-(2-(Propyn-2-yloxy)ethoxy)ethanol
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Record name 2-[2-(propyn-2-yloxy)ethoxy]ethanol
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethanol (B145695), 2-(2-(2-propynyloxy)ethoxy)-

Established methods for the synthesis of this compound primarily involve the catalyzed reaction of propargyl alcohol with ethylene (B1197577) oxide. These routes are favored for their directness and adaptability.

Catalyzed Reactions of Propyn-2-ol and Ethylene Oxide with Subsequent Ethanol Reaction

The industrial production of alcohol ethoxylates, including the subject compound, is predominantly carried out through the reaction of the corresponding alcohol with ethylene oxide in the presence of a catalyst. This process, known as ethoxylation, is highly exothermic and requires careful temperature and pressure control to prevent runaway reactions. wikipedia.org

The reaction is typically catalyzed by a strong base, with potassium hydroxide (KOH) being a common choice. wikipedia.org The process begins with the mixing of the alcohol substrate, in this case, prop-2-yn-1-ol (propargyl alcohol), with the catalyst. Subsequently, ethylene oxide is introduced at a controlled rate. The reaction is generally conducted at elevated temperatures, typically between 130 to 180°C, and pressures ranging from 1 to 6 atmospheres. youtube.com

The catalytic cycle is initiated by the deprotonation of the alcohol by the base, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of a new ethoxy group. This process can continue with the resulting hydroxyl group reacting with further molecules of ethylene oxide, leading to a mixture of ethoxylates with varying chain lengths. To obtain "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-", the reaction stoichiometry is carefully controlled to favor the addition of two ethylene oxide units.

Following the ethoxylation, the reaction mixture is cooled and neutralized to deactivate the catalyst and prevent further reaction. youtube.com Purification of the desired product can then be achieved through methods such as distillation. youtube.com

ParameterTypical Range
CatalystPotassium Hydroxide (KOH)
Temperature130 - 180 °C
Pressure1 - 6 atm

One-Step Preparation Methods for Propargyl Alcohol Ethoxy Compounds

One-step preparation methods are advantageous for their efficiency and reduced operational complexity. These methods aim to directly synthesize the target ethoxy compound in a single reaction vessel.

A key challenge in the synthesis of propargyl alcohol ethoxylates is achieving high conversion of the starting alcohol while ensuring the integrity of the terminal triple bond. The acetylenic bond is susceptible to reaction under certain conditions, which could lead to undesired byproducts. However, reports on the ethoxylation of other acetylenic alcohols and glycols suggest that the acetylenic bond can remain intact during the ethoxylation process, leading to products with valuable surfactant properties. google.comgoogle.com The synthesis of homopropargyl alcohols via one-pot reactions has been shown to proceed with excellent yields, indicating the feasibility of high conversion in reactions involving the propargyl group. researchgate.net

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. Propargyl alcohol itself is considered a reagent that aligns with green chemistry principles due to its efficiency in reactions that often proceed under mild conditions, thereby reducing waste and the need for harsh reagents. rawsource.com The development of one-pot syntheses, which reduce the number of separate reaction and purification steps, is a significant step towards greener processes. researchgate.net

Exploration of Alternative Synthetic Strategies

Beyond the direct ethoxylation of propargyl alcohol, alternative synthetic pathways can be explored. These may offer advantages in terms of selectivity, safety, or the use of different starting materials.

Mechanistic Studies of Formation Pathways

The mechanism of the base-catalyzed ethoxylation of alcohols is well-established. It proceeds via a nucleophilic attack of the alkoxide on the ethylene oxide ring. reddit.com The reaction is initiated by the formation of the propargyl alkoxide through deprotonation of propargyl alcohol by a base like potassium hydroxide. This alkoxide then acts as the nucleophile.

An alternative approach to synthesizing ethers is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.org In the context of synthesizing "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-", this could involve the reaction of the sodium salt of propargyl alcohol with 2-(2-chloroethoxy)ethanol. This method proceeds via an SN2 mechanism, where the alkoxide displaces the halide from the alkyl halide. masterorganicchemistry.com The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings. wikipedia.org

The reaction conditions for the Williamson ether synthesis typically involve the use of a strong base to generate the alkoxide and a suitable solvent. The choice of reactants is crucial to favor the desired SN2 reaction and minimize side reactions like elimination. libretexts.org

Synthetic RouteReactantsGeneral Mechanism
Direct EthoxylationPropargyl alcohol, Ethylene oxideBase-catalyzed nucleophilic ring-opening
Williamson Ether SynthesisPropargyl alcohol, 2-(2-chloroethoxy)ethanolSN2 displacement of a halide by an alkoxide

Yield Optimization and Purity Enhancement Techniques in Synthesis

The synthesis of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- typically proceeds via a Williamson ether synthesis. This method involves the reaction of diethylene glycol with a propargyl halide, such as propargyl bromide, in the presence of a base. The optimization of this synthesis is crucial for achieving high yields and purity, which are essential for its subsequent applications in areas like bioconjugation and materials science.

Several factors influence the efficiency of the synthesis. The choice of base, solvent, and reaction temperature are all critical parameters. Stronger bases, such as sodium hydride (NaH), can effectively deprotonate the diethylene glycol, but their handling requires anhydrous conditions. More commonly, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in conjunction with a phase-transfer catalyst to facilitate the reaction in a biphasic system, which can simplify the workup procedure.

Purity enhancement is typically achieved through distillation or column chromatography. Given the compound's hydroxyl and ether functionalities, it is polar, making silica gel chromatography a viable purification method. The selection of the eluent system is critical to effectively separate the desired product from unreacted starting materials and byproducts, such as the dipropargylated ether.

Table 1: Comparison of Synthetic Conditions for Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purification Method
Sodium HydrideTetrahydrofuran (THF)25-5012-1875-85Column Chromatography
Sodium HydroxideDichloromethane/Water252460-70Distillation
Potassium HydroxideToluene/Water401665-75Column Chromatography

This table presents representative data compiled from various synthetic protocols. Actual results may vary based on specific experimental conditions.

Derivatization and Functionalization Reactions of Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

The bifunctional nature of Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, possessing both a terminal alkyne (propargyl moiety) and a primary alcohol (terminal hydroxyl group), makes it a versatile building block for a wide range of chemical modifications.

Chemical Transformations at the Propargyl Moiety

The terminal alkyne is a highly valuable functional group, primarily for its participation in "click chemistry" reactions. wikipedia.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent of these, reacting with azides to form stable 1,2,3-triazole rings. organic-chemistry.orginterchim.fr This reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.org

Other important reactions involving the propargyl group include:

Sonogashira coupling: A cross-coupling reaction with aryl or vinyl halides catalyzed by palladium and copper complexes, forming a carbon-carbon bond.

Propargylation reactions: The alkyne can act as a nucleophile after deprotonation, or the propargyl group can be used as an electrophile in various coupling schemes. nih.govmdpi.com

Table 2: Selected Reactions at the Propargyl Moiety

Reaction Type Reagents Catalyst Product Functional Group
CuAAC "Click" ChemistryOrganic Azide (B81097) (R-N₃)Copper(I) source (e.g., CuBr)1,4-disubstituted 1,2,3-Triazole
Sonogashira CouplingAryl Halide (Ar-X)Pd(PPh₃)₄, CuIAryl-substituted Alkyne
Glaser CouplingOxygen (O₂)Copper(I) salt, Amine base1,3-Diyne

Reactions Involving the Terminal Hydroxyl Group

The primary hydroxyl group is readily transformed into various other functional groups using standard organic chemistry methodologies. These transformations are key to linking the molecule to other substrates or modifying its physical properties.

Common reactions include:

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form esters. This is often catalyzed by an acid or a coupling agent.

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (another Williamson ether synthesis) to form an ether linkage. pressbooks.pub

Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Conversion to Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a halogen.

Table 3: Functionalization of the Terminal Hydroxyl Group

Reaction Type Reagents Resulting Functional Group
EsterificationAcyl Chloride (R-COCl), PyridineEster (-O-CO-R)
EtherificationSodium Hydride (NaH), Alkyl Bromide (R-Br)Ether (-O-R)
Oxidation (to aldehyde)Pyridinium chlorochromate (PCC)Aldehyde (-CHO)
Oxidation (to acid)Jones Reagent (CrO₃, H₂SO₄)Carboxylic Acid (-COOH)

Functionalization for Bioconjugation and Materials Integration

The dual functionality of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- is particularly advantageous for creating molecular linkers used in bioconjugation and for modifying the surfaces of materials. mdpi.comresearchgate.net

In bioconjugation , the molecule can be used to connect biomolecules, such as proteins or nucleic acids, to other molecules, like fluorescent dyes or drugs. A typical strategy involves first reacting the hydroxyl group with a molecule of interest, and then using the propargyl group for a subsequent click reaction with a biomolecule that has been modified to contain an azide group. interchim.fr The hydrophilic diethylene glycol spacer enhances water solubility, which is often beneficial in biological systems.

In materials integration , this compound is used to functionalize surfaces. nih.gov The hydroxyl group can react with surface functionalities (e.g., silanols on silica or glass) to covalently attach the molecule to the material. The now surface-bound propargyl groups serve as handles for further modification via click chemistry, allowing for the attachment of a wide array of molecules to create functional surfaces with tailored properties. researchgate.net For instance, polymers, bioactive peptides, or nanoparticles can be "clicked" onto the surface.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of synthesized "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-". Each method offers unique insights into the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-", ¹H NMR provides precise information about the chemical environment of each proton.

Predicted ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) indicates distinct signals for the different proton groups within the molecule. ichemical.com The terminal alkyne proton (C≡CH) is expected around 2.45 ppm, while the methylene (B1212753) protons adjacent to the alkyne (CH₂C≡C) appear at approximately 4.22 ppm. ichemical.com The protons of the two ethoxy bridges and the terminal ethanol (B145695) group (CH₂O and CH₂OH) are predicted to resonate in the range of 3.58 to 3.78 ppm. ichemical.com

To unambiguously assign these signals and confirm the molecular backbone, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. These techniques reveal proton-proton and proton-carbon correlations, allowing for a complete mapping of the molecule's connectivity.

Table 1: Predicted ¹H NMR Spectral Data for Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

Predicted chemical shifts (δ) in ppm for the proton environments of the molecule, referenced from a 500 MHz spectrum in CDCl₃. ichemical.com

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C≡CH2.45Triplet (t)1HTerminal Alkyne Proton
CH₂OH3.58 - 3.67Multiplet (m)2HMethylene group adjacent to hydroxyl
OCH₂CH₂O, OCH₂CH₂OH3.69 - 3.78Multiplet (m)6HEthoxy bridge protons
CH₂C≡C4.22Doublet (d)2HMethylene group adjacent to alkyne

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-", these methods can confirm the presence of the key alkyne, ether, and alcohol moieties.

The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. A sharp, weak absorption around 3300 cm⁻¹ would correspond to the C≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch is expected as a weak absorption near 2100-2260 cm⁻¹. Strong C-O stretching bands from the ether and alcohol groups would be prominent in the 1050-1150 cm⁻¹ region. Raman spectroscopy is particularly sensitive to the symmetric and non-polar C≡C triple bond stretch, which would likely produce a strong signal. researchgate.netrsc.org

Table 2: Expected Vibrational Modes for Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

Characteristic expected wavenumbers (cm⁻¹) for the primary functional groups based on general spectroscopic principles. researchgate.netrsc.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Alcohol (O-H)Stretching3200 - 3600Strong, BroadWeak
Alkyne (C≡C-H)Stretching~3300Medium, SharpMedium
Alkane (C-H)Stretching2850 - 3000Medium-StrongStrong
Alkyne (C≡C)Stretching2100 - 2260Weak-MediumStrong
Ether/Alcohol (C-O)Stretching1050 - 1150StrongWeak-Medium

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" and to study its fragmentation patterns, which can provide additional structural verification. The molecular formula is C₇H₁₂O₃, corresponding to a monoisotopic mass of approximately 144.079 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 144 would be observed. The fragmentation of alcohols and ethers is well-characterized. libretexts.orgyoutube.com For this compound, characteristic fragmentation would likely involve cleavage of the C-O bonds within the ethoxy linkages, leading to stable oxonium ions. Alpha-cleavage next to the hydroxyl group is also a common pathway for alcohols. libretexts.org The propargyl group could also be lost, leading to characteristic fragment ions.

Table 3: Plausible Mass Spectrometry Fragments for Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

A list of potential fragment ions and their corresponding mass-to-charge ratios (m/z) based on known fragmentation pathways of ethers and alcohols. libretexts.orgyoutube.com

Proposed Fragment Ion (Structure)Mass-to-Charge Ratio (m/z)Origin of Fragment
[C₇H₁₂O₃]⁺144Molecular Ion
[C₇H₁₁O₂]⁺127Loss of OH radical
[C₅H₉O₂]⁺101Cleavage and loss of C₂H₃O
[C₄H₅O]⁺69Cleavage of ether linkage
[C₃H₅O]⁺57Propargyloxy cation
[C₂H₅O]⁺45Ethylene (B1197577) glycol fragment
[C₃H₃]⁺39Propargyl cation

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties and behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. lboro.ac.uk For "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-", DFT calculations can be used to determine its optimized three-dimensional geometry, predict its vibrational frequencies to aid in the interpretation of IR and Raman spectra, and calculate NMR chemical shifts for comparison with experimental results.

Furthermore, DFT is used to analyze the electronic properties that govern the molecule's reactivity. nih.gov By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify regions of the molecule that are likely to act as electron donors or acceptors. The calculation of an electrostatic potential map can highlight electron-rich and electron-poor areas, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 4: Properties Obtainable from DFT Calculations

A summary of key molecular properties of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" that can be predicted and analyzed using Density Functional Theory. lboro.ac.uknih.gov

Calculated PropertyScientific Insight
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Vibrational FrequenciesPredicts IR and Raman spectra to compare with and assign experimental data.
NMR Chemical ShiftsAids in the assignment of complex experimental ¹H and ¹³C NMR spectra.
HOMO/LUMO Energies and OrbitalsDetermines the electronic frontier orbitals, indicating kinetic stability and sites of reactivity.
Electrostatic Potential (ESP) MapVisualizes charge distribution, predicting sites for intermolecular interactions and chemical reactions.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation for "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" would provide a detailed understanding of its dynamic behavior, which is not accessible from static experimental structures or quantum calculations.

These simulations can explore the molecule's conformational landscape by modeling the rotations around its numerous single bonds, identifying the most stable conformers and the energy barriers between them. MD is also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can investigate hydrogen bonding patterns involving the ether oxygens and the terminal hydroxyl group. Such simulations are crucial for predicting how the molecule will behave in a condensed phase, which is essential for understanding its solubility and potential interactions in a biological or materials science context. whiterose.ac.uk

Table 5: Insights from Molecular Dynamics Simulations

An overview of the dynamic properties and interaction behaviors of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" that can be investigated through MD simulations. nih.govwhiterose.ac.uk

Simulation FocusInformation Gained
Conformational SamplingIdentification of low-energy conformers and the flexibility of the ethoxy chain.
Solvation AnalysisCharacterization of the hydration shell and hydrogen bonding networks with solvent molecules.
Intermolecular InteractionsStudy of how the molecule interacts with other molecules, surfaces, or macromolecules.
Transport PropertiesPrediction of properties like diffusion coefficients in various media.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. While specific computational studies focused solely on "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" are not extensively documented in publicly available literature, the well-established reactivity of its terminal alkyne (propargyl group) allows for the examination of analogous systems to understand its potential chemical transformations. These theoretical investigations provide deep insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally.

A primary example of a reaction pertinent to terminal alkynes like "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org DFT calculations have been instrumental in unraveling the mechanistic details of this reaction. rsc.orgrsc.org Computational studies have explored both mononuclear and binuclear copper-catalyzed pathways, indicating that the mechanism is often stepwise. rsc.org The coordination of the copper catalyst to the alkyne is a critical step that alters the reaction mechanism from a high-energy concerted process to a lower-energy stepwise pathway. rsc.org

For instance, DFT calculations at the MN12-L/Def2-SVP (Def2-TZVP for Cu) level of theory have been used to compare the activation energies for mono- and binuclear catalytic cycles in the CuAAC reaction. rsc.org The results often suggest that a binuclear pathway, where two copper atoms participate in the catalytic cycle, is energetically more favorable. rsc.org This is a crucial insight that helps in designing more efficient catalytic systems.

The uncatalyzed version of the azide-alkyne cycloaddition, known as the Huisgen thermal reaction, proceeds at much higher temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.gov DFT calculations have quantified the high activation barriers for this thermal process, explaining the need for a catalyst. rsc.org

Beyond cycloadditions, propargyl ethers can undergo other transformations such as rearrangements and hydroarylations. Computational studies on the Claisen rearrangement of aryl propargyl ethers using DFT methods have elucidated the multi-step reaction pathways, identifying the rate-limiting researchgate.netresearchgate.net-sigmatropic rearrangement step and subsequent proton transfers. researchgate.net Similarly, the mechanism of indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether has been investigated, revealing a Friedel-Crafts type mechanism. rsc.org These studies showcase the power of quantum chemical calculations in predicting regioselectivity and identifying the active catalytic species. rsc.org

The following interactive table summarizes representative activation energies calculated for key steps in reactions analogous to those that "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" could undergo.

Reaction TypeSystem/CatalystComputational MethodCalculated Activation Energy (kcal/mol)Key Mechanistic Finding
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Diimine and Phosphorus Ligands (Mononuclear)MN12-L/Def2-SVP10.1 - 15.1Stepwise mechanism is favored. rsc.org
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Diimine and Phosphorus Ligands (Binuclear)MN12-L/Def2-SVP7.6 - 16.8Binuclear pathway is generally dominant over the mononuclear one. rsc.org
Uncatalyzed Azide-Alkyne CycloadditionGeneric Azide (B81097) and AlkyneB3LYP/6-31G(d)~18.5 - 18.8High activation energy explains the need for a catalyst. rsc.org
Aryl Propargyl Ether Claisen RearrangementAryl Propargyl EtherDFT (B3LYP)37.9The researchgate.netresearchgate.net-sigmatropic reaction is the rate-limiting step. researchgate.net
Indium-Catalyzed HydroarylationPhenyl Propargyl Ether/InI3DFT18.9The deprotonation step is rate-determining in the catalytic cycle. rsc.org

These computational findings, while not directly on "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-", provide a robust framework for predicting its reactivity and for the rational design of synthetic pathways involving this compound. They underscore the synergy between computational chemistry and experimental studies in modern chemical research.

Applications in Polymer Science and Engineering Research

Role as a Monomer and Crosslinking Agent in Polymer Synthesis

This compound's bifunctionality allows it to act as both a monomer for incorporation into polymer chains and a crosslinking agent to form polymer networks.

While direct polymerization of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" as a primary monomer is not extensively documented, its structure lends itself to incorporation into polymer backbones through several polymerization mechanisms. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or epoxides, leading to the formation of polyesters or polyethers with a terminal propargyl group. This terminal alkyne then becomes a pendant group available for further reactions.

Furthermore, related propargyl-functionalized monomers, such as glycidyl (B131873) propargyl ether, have been successfully copolymerized with other monomers like carbon dioxide to create functional polycarbonates. researchgate.net This suggests the potential for "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" to be similarly integrated into polymer chains, introducing both flexibility from the ethoxy units and reactive sites from the propargyl group. The presence of ether linkages within a polymer backbone is known to increase segmental rotation, which can enhance the flexibility of the resulting material. nih.gov

The radical polymerization of monomers containing functional groups is a well-established method for creating functional polymers. nih.govnih.govcmu.edu The alkyne group in "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" could potentially participate in or be preserved during certain types of controlled radical polymerization, allowing for its inclusion as a functional monomer unit in a variety of polymer architectures. wikipedia.orgnih.gov

The most significant application of the propargyl group in "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" is its participation in crosslinking reactions, primarily through thermal curing or click chemistry.

Thermal Crosslinking: Polymers with pendant propargyl ether groups can undergo thermal crosslinking at elevated temperatures. This process involves complex reactions including Claisen rearrangement and subsequent polymerization of the formed chromene structures, leading to highly crosslinked, thermally stable networks without the evolution of volatile byproducts. researchgate.net Research on poly(m-phenylene) functionalized with propargyl ether has shown that such crosslinked networks exhibit high thermal stability, with a 5% weight loss temperature at 471 °C, and high glass transition temperatures (Tg) near 330 °C. rsc.org

Click Chemistry: The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction is highly efficient and specific, allowing for the formation of stable triazole linkages under mild conditions. nih.gov When polymers are synthesized with pendant propargyl groups from monomers like "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-", they can be effectively crosslinked by reacting with molecules containing at least two azide (B81097) groups. This method has been used to create polyether polytriazole elastomers by reacting propargyl-terminated copolymers with glycidyl azide polymer (GAP). nih.govnih.gov Similarly, hydrogels can be fabricated by crosslinking propargyl-terminated polymers with azide-functionalized molecules. mdpi.com

Crosslinking MethodDescriptionKey Features
Thermal Curing Crosslinking is initiated by heat, leading to complex reactions of the propargyl groups.Forms highly stable networks; no byproducts. researchgate.netrsc.org
Click Chemistry (CuAAC) Reaction between the terminal alkyne and an azide-functionalized crosslinker, typically catalyzed by copper(I).High efficiency and specificity; mild reaction conditions; forms stable triazole linkages. nih.govnih.govnih.gov

Development of Specialty Polymers and Advanced Materials

The incorporation of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" into polymer structures allows for the development of specialty polymers with enhanced and tunable properties for a range of advanced applications.

The flexible di-ethoxy segment of the molecule can impart flexibility to the polymer backbone. The introduction of ether linkages is a known strategy to improve the segmental mobility of polymer chains, which can lead to materials with lower modulus and higher elongation at break. nih.gov For instance, polyether polytriazole elastomers formed via click chemistry between propargyl-terminated polyethers and glycidyl azide polymers have demonstrated excellent deformability, with elongations at break approaching 900%. nih.gov

Conversely, the propargyl group provides a mechanism for creating highly crosslinked networks, which significantly enhances thermal stability. Aromatic polycarbonates with pendant propargyloxy groups have shown good thermal stability with 10% weight loss temperatures in the range of 427–438 °C. tandfonline.com The crosslinking of propargyl ether-functionalized poly(m-phenylene) resulted in a material with a high storage modulus exceeding 4.0 GPa even at 300 °C. rsc.org This dual contribution allows for the design of materials that are both flexible and thermally robust.

Table of Thermal Properties of Propargyl-Functionalized Polymers:

Polymer System T10 (°C) Tg (°C) Reference
Propargyloxy-functionalized aromatic polycarbonates 427–438 147–152 tandfonline.com
Cured propargyl ether-functionalized poly(m-phenylene) 471 (T5) ~330 rsc.org

The terminal alkyne group of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" serves as a versatile anchor for surface modification through click chemistry. Surfaces can be coated with a polymer containing these pendant alkyne groups, or the molecule itself can be grafted onto a surface. Subsequently, a wide variety of azide-functionalized molecules, such as polymers, biomolecules, or nanoparticles, can be "clicked" onto the surface. rsc.org

This strategy has been employed to create low-fouling surfaces by conjugating poly(sulfobetaine methacrylate-co-Az) to an alkyne-functionalized poly-p-xylylene coating. nih.govmdpi.com The resulting surfaces effectively inhibited cell adhesion and protein adsorption. This approach allows for the creation of surfaces with tailored properties for applications in biosensors, medical implants, and diagnostics. nih.govmdpi.com

"Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" can be a key component in the synthesis of responsive polymeric systems, particularly hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. "Smart" or "responsive" hydrogels undergo a volume change in response to external stimuli such as temperature or pH. scispace.comnih.gov

By incorporating this monomer into a polymer structure, and then crosslinking it, a hydrogel network is formed. The hydrophilic ethoxy groups contribute to the water-absorbing capacity of the hydrogel. The properties of the hydrogel, such as its swelling ratio and lower critical solution temperature (LCST), can be tuned by copolymerizing with other monomers. For example, temperature-responsive hydrogels are often based on N-isopropylacrylamide (NIPAAm). scispace.commdpi.com By creating a copolymer of a NIPAAm-derivative and a monomer derived from "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-", and subsequently crosslinking it via the alkyne groups, a thermoresponsive hydrogel can be fabricated. The density of crosslinks and the hydrophilic/hydrophobic balance can be precisely controlled, allowing for the fine-tuning of the volume phase transition temperature (VPTT). mdpi.com

Applications in Bio Orthogonal Chemistry and Biomedical Research

Utilization in Click Chemistry Reactions

Click chemistry refers to a class of reactions that are rapid, high-yielding, and selective, and can be performed in complex biological environments without interfering with native biochemical processes. gbiosciences.comresearchgate.net The terminal alkyne in "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" is a key functional group for participating in one of the most prominent click reactions, the azide-alkyne cycloaddition.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an alkyne and an azide (B81097) to form a stable triazole linkage. gbiosciences.com In proteomics, this reaction is widely used for the labeling and identification of proteins. nih.gov For instance, in a technique known as Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), cells can be cultured with an amino acid analog containing an azide group, which is incorporated into newly synthesized proteins. gbiosciences.com

Following cell lysis, an alkyne-containing reporter tag can be attached to these proteins via CuAAC. gbiosciences.com "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" can serve as a precursor for the synthesis of such alkyne-bearing reporter molecules. The hydroxyl group can be modified to attach a variety of tags, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, while the propargyl group facilitates the conjugation to the azide-modified proteins. The polyethylene (B3416737) glycol (PEG) spacer inherent in its structure can also enhance the solubility and reduce steric hindrance of the resulting bioconjugate.

Key considerations for successful CuAAC in proteomic studies include the choice of buffer, as some common buffers like Tris can inhibit the reaction, and the orientation of the click partners to minimize non-specific labeling. nih.gov

A significant advancement in click chemistry for live-cell applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it truly bio-orthogonal. SPAAC utilizes a strained cyclooctyne (B158145) that reacts readily with an azide. While "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" contains a terminal alkyne and is not directly used in SPAAC, it can be a starting material for the synthesis of more complex probes that incorporate a terminal alkyne for subsequent CuAAC-based modifications of biomolecules that have been initially tagged via SPAAC in living systems.

Design and Synthesis of Bioconjugates

The dual functionality of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" makes it an attractive component in the design and synthesis of various bioconjugates, where it can act as a flexible linker to connect different molecular entities.

In targeted drug delivery, a therapeutic agent is linked to a targeting moiety (e.g., an antibody or a small molecule) that directs the drug to specific cells or tissues. The linker plays a crucial role in the stability and release of the drug. "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" can be incorporated as a hydrophilic spacer in the synthesis of these linkers. nih.govnih.gov Its PEG unit can improve the pharmacokinetic properties of the drug conjugate, and its terminal alkyne allows for the attachment of the drug or targeting molecule via click chemistry. For example, a drug molecule could be modified with an azide, and the targeting moiety could be attached to a linker synthesized from "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-". The two components can then be joined using CuAAC.

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that recognizes a tumor-specific antigen. nih.govresearchgate.net The linker in an ADC is a critical component, influencing its stability, solubility, and the mechanism of drug release. plos.orgnih.gov

Component of ADCRolePotential Incorporation of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-"
Antibody Targets a specific antigen on cancer cells.The antibody can be chemically or genetically modified to introduce an azide group for conjugation.
Linker Connects the antibody to the cytotoxic drug and influences the ADC's properties and drug release.Can be synthesized using "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" as a hydrophilic spacer with a terminal alkyne for conjugation.
Cytotoxic Drug Kills the target cancer cell upon release.The drug can be attached to the linker, often through a cleavable bond.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. explorationpub.comnih.gov A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. frontiersin.org

The linker is a crucial element of a PROTAC, as its length and composition determine the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" is a useful building block for the synthesis of these linkers. Its defined length and hydrophilic nature, due to the ethylene (B1197577) glycol units, can be advantageous for optimizing the properties of the PROTAC. The terminal alkyne allows for the modular assembly of the PROTAC using click chemistry, where one of the ligands is functionalized with an azide. This modular approach facilitates the rapid synthesis of a library of PROTACs with different linkers to identify the optimal degrader. medchemexpress.comrsc.org

Component of PROTACRolePotential Incorporation of "Ethanol, 2-(2-(2-propynyloxy)ethoxy)-"
Target Protein Ligand Binds to the protein of interest.Can be synthesized with an azide handle for click chemistry.
Linker Connects the two ligands and positions them for ternary complex formation."Ethanol, 2-(2-(2-propynyloxy)ethoxy)-" can be used as a PEG-based linker component with a terminal alkyne.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase.Can be attached to the other end of the linker.

Surface Modification for Biomedical Devices and Biosensors

The compound Ethanol (B145695), 2-(2-(2-propynyloxy)ethoxy)-, also known as Diethylene Glycol Monopropargyl Ether, serves as a critical heterobifunctional linker in the surface modification of biomedical devices and biosensors. scbt.comlgcstandards.com The modification of material surfaces is a crucial strategy for enhancing the performance, safety, and biocompatibility of devices that come into contact with biological systems. evonik.comnih.gov This compound's unique structure, featuring a terminal alkyne group and a short polyethylene glycol (PEG) chain ending in a hydroxyl group, makes it particularly suitable for this purpose. chemicalbook.com

The terminal alkyne allows for covalent attachment to azide-functionalized surfaces via highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nanosoftpolymers.comwebsite-files.comnih.gov These bio-orthogonal reactions can be performed in mild conditions, making them ideal for modifying sensitive substrates and biomolecules. nanosoftpolymers.comwebsite-files.com The PEG component acts as a spacer, projecting the terminal functional group away from the substrate surface, and contributes to the anti-fouling properties of the modified material. nih.gov This dual functionality enables the creation of precisely engineered surfaces on a variety of materials used in the medical field, from metallic implants to polymer-based diagnostic tools, without compromising the bulk properties of the device. evonik.comnih.gov

A primary goal in the design of biomedical devices is to control their interaction with the surrounding biological environment to enhance biocompatibility. mdpi.commdpi.com Unwanted protein adsorption (biofouling) on an implant surface can trigger inflammatory responses and lead to device failure. nih.gov The ethylene glycol units in Ethanol, 2-(2-(2-propynyloxy)ethoxy)- play a key role in mitigating these effects. When surfaces are coated with molecules containing PEG chains, they become highly resistant to non-specific protein adsorption and cell adhesion. nih.gov This is attributed to the formation of a hydrophilic layer that sterically hinders the approach and binding of biomolecules.

While preventing non-specific interactions is crucial, many applications require the promotion of specific cellular adhesion to encourage tissue integration. nih.gov The true utility of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- lies in its ability to facilitate this targeted functionality. After the linker is attached to a device surface, its terminal alkyne group can be used to "click" on specific bioactive molecules, such as cell-adhesion peptides (e.g., RGD). This creates a surface that resists general fouling while presenting specific signals to promote the attachment and proliferation of desired cell types, such as osteoblasts on an orthopedic implant. nih.gov This strategy allows for precise control over the cellular response at the material interface.

Substrate MaterialSurface Modification MethodBioactive Ligand AttachedObserved EffectReference
Glass, PolystyreneSolution-based coating with cross-linked PEG matrixNone (for anti-fouling)Significantly inhibited adsorption of serum, fibrinogen, and lysozyme. Inhibited adhesion of S. aureus and fibroblast cells. nih.gov
Glass, PolystyreneSolution-based coating with cross-linked PEG matrixRGD PeptideEffectively directed and promoted fibroblast adhesion on an otherwise non-fouling surface. nih.gov
TitaniumMicro-arc oxidation (MAO) to create a porous surfaceNot Applicable (focus on topography)Porous coating significantly promoted the adhesion and proliferation of osteoblasts. mdpi.com

The precise and stable immobilization of biomolecules onto a solid support is the foundation of many diagnostic and biomedical technologies, particularly biosensors. mdpi.comnih.gov Ethanol, 2-(2-(2-propynyloxy)ethoxy)- is an exemplary linker for this purpose due to its terminal alkyne group, which enables covalent immobilization through bio-orthogonal click chemistry. chemicalbook.com This method offers significant advantages over traditional techniques like physical adsorption, which can suffer from poor stability and denaturation of the immobilized biomolecule. nih.gov

The process typically involves first functionalizing a substrate (such as a gold electrode, silicon wafer, or polymer film) with azide groups. The substrate is then treated with Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, which reacts via its alkyne group to form a stable triazole linkage, creating a surface decorated with PEG chains and terminal hydroxyl groups. acs.orgmdpi.com Alternatively, the hydroxyl end can be used for attachment, leaving the alkyne group exposed for subsequent reactions. This alkyne-terminated surface is then ready for the immobilization of an azide-modified biomolecule of interest, such as an enzyme, antibody, or DNA probe. nanosoftpolymers.com This "click-on" approach is highly specific, proceeds with high yield under benign conditions, and ensures a well-defined orientation of the immobilized biomolecule, which is often critical for its biological activity and the sensitivity of the biosensor. website-files.commdpi.com For example, enzymes like alcohol dehydrogenase or glucose oxidase can be immobilized on electrode surfaces using this strategy to create highly sensitive biosensors for detecting ethanol or glucose. nih.govmdpi.comresearchgate.net

Immobilized BiomoleculeSubstrateImmobilization Chemistry PrincipleApplicationKey FindingReference
Alcohol Dehydrogenase (ADH)Screen-printed electrode modified with gold nanoparticles/grapheneEnzyme adsorption onto nanocomposite materialEthanol BiosensorHigh sensitivity (44.6 µA/mM·cm²) and stability for up to 6 weeks. mdpi.com
Glucose Oxidase (GOx)Polystyrene-block-poly(2-vinylpyridine) filmPhysical adsorption onto nanoporous polymer filmModel for Biosensing ApplicationsNanoporous film increased surface area and favored enzyme immobilization with high activity. nih.gov
Redox-labeled PeptideGold ElectrodeSelf-assembled monolayer (SAM) via Au-thiol bondElectrochemical BiosensorUse of multidentate thiol linkers significantly improved the long-term stability of the sensor compared to monodentate linkers. mdpi.com

Applications in Organic Synthesis and Reaction Methodologies Research

Role as a Versatile Chemical Reagent and Building Block

The molecular architecture of Ethanol (B145695), 2-(2-(2-propynyloxy)ethoxy)- allows it to function as a heterobifunctional linker and building block in organic synthesis. bldpharm.com The terminal alkyne group serves as a reactive handle for one of the most efficient and widely used reactions in modern chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemicalbook.comcookechem.com This reaction enables the covalent linking of the molecule to an azide-functionalized substrate, forming a highly stable triazole ring. chemicalbook.comnih.gov

Simultaneously, the primary hydroxyl group offers a site for further chemical modification or attachment to other molecules. hodoodo.com The polyethylene (B3416737) glycol (PEG) portion of the molecule not only provides a flexible spacer but also enhances solubility, a property that is highly advantageous in biochemical and pharmaceutical applications. hodoodo.comcymitquimica.com

Intermediate in Pharmaceutical Synthesis

In the realm of pharmaceutical and medicinal chemistry research, Ethanol, 2-(2-(2-propynyloxy)ethoxy)- serves as a critical intermediate for synthesizing complex bioactive molecules. thomasnet.com Its most prominent application is as a linker in bioconjugation, where different molecular entities are joined together.

Research Findings:

PROTACs: It is employed as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). cymitquimica.com For instance, it is a documented component for creating Thalidomide-O-PEG2-propargyl, an intermediate for PROTACs that can recruit specific proteins for degradation, a cutting-edge approach in drug discovery. cymitquimica.com

Bioconjugation: The CuAAC reaction enabled by its alkyne group is a fundamental tool for linking molecules to peptides, proteins, and nucleic acids. nih.govtcichemicals.com This methodology is valued for its high yield, selectivity, and biocompatibility, proceeding efficiently under mild conditions, often in aqueous environments. tcichemicals.com

Precursor for Agrochemical Synthesis

While the primary applications of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- are concentrated in pharmaceutical and biochemical research, its structural motifs are relevant to the agrochemical sector. Related compounds, such as propynol ethoxylates, are used in the formulation of agricultural chemicals. guidechem.com The surfactant-like properties imparted by the ether chain and the reactive handle of the alkyne group suggest its potential as a precursor for creating specialized pesticides or herbicides. However, specific, documented examples of its use in the synthesis of named agrochemical products are not prevalent in publicly accessible research literature. Chemical suppliers often categorize the compound under product listings for agrochemical intermediates, indicating its potential, if not widely published, role in this field. ichemical.com

Catalysis and Reaction Development Studies

Research involving Ethanol, 2-(2-(2-propynyloxy)ethoxy)- is intrinsically linked to the study of the reactions it facilitates, particularly the optimization and mechanistic understanding of the CuAAC click reaction.

Investigation of Reaction Kinetics and Mechanisms

Specific kinetic and mechanistic studies focused solely on reactions involving Ethanol, 2-(2-(2-propynyloxy)ethoxy)- are limited. However, extensive research exists for the general mechanism of the CuAAC reaction, which is its principal mode of application.

The widely accepted mechanism for the copper(I)-catalyzed reaction involves the following key steps:

Formation of a copper(I)-acetylide intermediate from the terminal alkyne of Ethanol, 2-(2-(2-propynyloxy)ethoxy)-.

Coordination of the azide (B81097) to the copper center.

Cycloaddition to form a six-membered copper-containing metallacycle.

Ring contraction and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

The kinetics of this reaction are known to be influenced by the steric and electronic properties of the substrates. nih.gov For example, studies on peptide conjugation have shown that the rate of the CuAAC reaction can be reduced when bulky sequential glycol groups are positioned near the alkyne moiety. nih.gov The reaction is highly valued for its robustness and insensitivity to many other functional groups, allowing it to proceed with high selectivity. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of synthetic methods utilizing Ethanol, 2-(2-(2-propynyloxy)ethoxy)- is highly dependent on the optimization of reaction conditions, particularly for the CuAAC reaction. Research has established a well-defined set of parameters that can be fine-tuned to maximize yield and reaction rate.

Key Optimization Parameters for CuAAC Reactions:

Parameter Description Research Findings
Copper Source Copper(I) is the active catalyst. It is often generated in situ from Copper(II) salts (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is a widely used and effective reducing agent for generating Cu(I) from Cu(II) precursors. nih.gov
Ligands Ligands are used to stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the reaction. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common and highly effective ligand that enhances reactivity. tcichemicals.com
Solvent The reaction is notable for its compatibility with a wide range of solvents. The reaction proceeds well in both organic solvents and water, making it suitable for bioconjugation applications. tcichemicals.com
pH and Temperature CuAAC is robust and can be performed across a wide pH and temperature range. The reaction is generally insensitive to moderate changes in pH and temperature, adding to its versatility. nih.gov
Reactant Stoichiometry The molar ratios of catalyst, ligand, and reducing agent can be adjusted for optimal performance. In peptide synthesis, increasing the equivalents of CuSO₄ and sodium ascorbate resulted in yields greater than 98%. nih.gov

| Additives | The presence of other ions can influence reaction efficiency. | In DNA ligation studies, the addition of certain ions was shown to dramatically improve the efficiency of the click reaction. nih.gov |

Future Directions and Emerging Research Areas

Integration with Supramolecular Chemistry for Advanced Architectures

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of Ethanol (B145695), 2-(2-(2-propynyloxy)ethoxy)-. The polyethylene (B3416737) glycol (PEG) backbone of the molecule can participate in host-guest interactions, hydrogen bonding, and self-assembly processes, leading to the formation of complex and functional supramolecular architectures.

Future research is anticipated to explore the use of this compound in the construction of stimuli-responsive materials. For instance, the propargyl group can be used to "click" photo- or redox-active moieties onto the PEG chain. The resulting functionalized molecules could then self-assemble into larger structures, such as micelles or vesicles, that can be disassembled or reorganized by external stimuli like light or chemical agents. Such systems have potential applications in targeted drug delivery and smart coatings.

Moreover, the hydroxyl group offers a site for attaching molecules that can direct the self-assembly process. For example, the attachment of a cucurbit acs.orguril (CB acs.org) host molecule could lead to the formation of well-defined supramolecular polymers through host-guest interactions with other molecules containing a suitable guest moiety. supramolecularbiomaterials.com This approach allows for the modular construction of complex materials with precisely controlled properties.

Table 1: Potential Supramolecular Architectures Incorporating Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

Supramolecular ArchitecturePotential FunctionalityKey Interactions
Stimuli-Responsive MicellesControlled release of cargoHydrophobic interactions, host-guest chemistry
Self-Assembled NanolayersSmart surfaces with tunable propertiesHydrogen bonding, metal-ligand coordination
Supramolecular GelsInjectable biomaterials, 3D cell cultureHost-guest interactions, dynamic covalent bonds

Exploration in Nanotechnology and Nanoscience

The propargyl and PEG components of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- make it a highly valuable tool in nanotechnology and nanoscience. The PEG chain is well-known for its ability to confer biocompatibility and stealth properties to nanoparticles, reducing their recognition by the immune system and prolonging their circulation time in the body. nih.gov

A significant area of future research will likely involve the use of this compound to functionalize the surface of various nanoparticles, including gold nanoparticles, quantum dots, and liposomes. The propargyl group provides a convenient handle for attaching targeting ligands, imaging agents, or therapeutic molecules via click chemistry. axispharm.combroadpharm.com This allows for the creation of multifunctional nanocarriers for targeted drug delivery and diagnostics (theranostics). nih.gov For example, nanoparticles coated with this molecule could be decorated with antibodies or peptides that specifically bind to cancer cells, enabling targeted therapy with reduced side effects. nih.govnih.gov

Furthermore, the self-assembly properties of molecules containing PEG chains can be exploited to create novel nanomaterials. nih.gov For instance, amphiphilic block copolymers synthesized using Ethanol, 2-(2-(2-propynyloxy)ethoxy)- as an initiator could self-assemble in aqueous solutions to form micelles or polymersomes. The alkyne groups located at the core or the corona of these nanostructures can then be used for further functionalization, leading to the development of highly sophisticated drug delivery systems. nih.gov

Table 2: Applications of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- in Nanotechnology

Application AreaSpecific UseAdvantage of the Compound
Drug DeliverySurface modification of nanoparticlesBiocompatibility, "stealth" properties, facile functionalization
BioimagingQuantum dot and gold nanoparticle functionalizationCovalent attachment of targeting and imaging agents
BiosensorsSurface chemistry for silicon nanowire sensorsControlled immobilization of biorecognition elements
Tissue EngineeringScaffold modificationIntroduction of bioactive signals

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of ethers, including Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, often relies on the Williamson ether synthesis, which can involve harsh reaction conditions and the use of hazardous solvents. organic-synthesis.comjk-sci.comwikipedia.orgmasterorganicchemistry.com Future research will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes to this compound, in line with the principles of green chemistry. supramolecularbiomaterials.comsemanticscholar.org

One promising approach is the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds. Additionally, the development of catalytic systems that can promote the etherification reaction under milder conditions and with higher atom economy will be a key research direction. nih.gov For instance, the use of solid-supported catalysts could simplify product purification and catalyst recycling.

Another avenue for green chemistry innovation lies in the use of renewable starting materials. rsc.org While the components of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- are currently derived from petrochemical sources, future research could explore the synthesis of this compound from bio-based feedstocks. For example, ethylene (B1197577) glycol can be produced from biomass, and propargyl alcohol can also be synthesized through greener routes. rawsource.com

Table 3: Green Chemistry Approaches for the Synthesis of Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

Green Chemistry PrinciplePotential InnovationExpected Benefit
Use of Safer SolventsReplacement of traditional organic solvents with water, ionic liquids, or supercritical CO2Reduced environmental impact and improved worker safety
CatalysisDevelopment of highly efficient and recyclable catalysts for ether synthesisIncreased reaction efficiency, reduced waste generation
Use of Renewable FeedstocksSynthesis from biomass-derived starting materialsReduced reliance on fossil fuels, improved sustainability
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final productMinimized by-product formation

Advanced Theoretical Modeling and Machine Learning in Compound Design

Computational methods are poised to play an increasingly important role in understanding the properties and guiding the design of new materials based on Ethanol, 2-(2-(2-propynyloxy)ethoxy)-. Molecular dynamics (MD) simulations, for example, can provide detailed insights into the conformational behavior of this molecule and its interactions with other molecules and surfaces. nih.govresearchgate.netdntb.gov.uaresearchgate.net This is particularly relevant for predicting how it will influence the properties of self-assembled structures and its behavior at the nano-bio interface. rsc.org

Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials discovery. ijisae.org ML models can be trained on large datasets of experimental and computational data to predict the properties of new compounds and materials. researchgate.net In the context of Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, ML could be used to:

Predict the self-assembly behavior of derivatives of this compound.

Optimize the length and composition of the PEG chain for specific applications.

Design new functional molecules with desired properties by virtually screening large chemical spaces.

By combining advanced theoretical modeling with machine learning, researchers can accelerate the discovery and development of new materials based on this versatile chemical building block. ijisae.org

Table 4: Computational Approaches for Studying Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

Computational MethodResearch FocusPotential Outcome
Molecular Dynamics (MD) SimulationsConformational analysis, interaction with biomolecules, self-assembly processesUnderstanding structure-property relationships, guiding the design of functional materials
Quantum Mechanical (QM) CalculationsReaction mechanisms, electronic propertiesOptimizing synthetic routes, predicting reactivity
Machine Learning (ML)Property prediction, de novo designAccelerating the discovery of new materials with tailored properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using propargyl bromide and diethylene glycol monoethyl ether. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance nucleophilicity. Catalytic bases like KOH or NaH are critical for deprotonating the hydroxyl group . Monitor reaction progress via TLC or GC-MS to detect intermediates. Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of diol to propargyl bromide) and inert atmospheres to prevent propargyl oxidation .

Q. How can spectroscopic techniques (NMR, IR) distinguish Ethanol, 2-(2-(2-propynyloxy)ethoxy)- from structurally similar glycol ethers?

  • Methodological Answer :

  • ¹H NMR : The propargyl proton (≡C-H) resonates at δ 2.2–2.4 ppm as a triplet (J = 2.5 Hz). Ethoxy protons (CH₂CH₃) appear as a quartet at δ 1.2–1.4 ppm, while ether-linked CH₂ groups show splitting at δ 3.5–3.7 ppm .
  • IR : The propargyl C≡C stretch appears as a weak band near 2120 cm⁻¹, distinct from aliphatic ethers (C-O-C at 1100–1250 cm⁻¹) .
  • Compare with databases (e.g., NIST Chemistry WebBook) to resolve ambiguities in overlapping signals .

Q. What safety protocols are critical for handling Ethanol, 2-(2-(2-propynyloxy)ethoxy)- in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves and chemical goggles to prevent dermal/ocular exposure. Propargyl derivatives may sensitize skin .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., acetylenic gases).
  • Emergency Response : Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent propargyl alcohol formation, which is highly toxic .

Advanced Research Questions

Q. How does the propargyl group influence the compound’s reactivity in click chemistry applications?

  • Methodological Answer : The propargyl ether moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize catalyst loading (0.5–1 mol% CuI) and solvent (t-BuOH/H₂O) for regioselective triazole formation. Kinetic studies show a 3× faster reaction rate compared to non-propargyl ethers due to electron-withdrawing effects of adjacent oxygen atoms . Monitor side reactions (e.g., Glaser coupling) by limiting oxygen exposure .

Q. What computational modeling approaches predict the solvation behavior of Ethanol, 2-(2-(2-propynyloxy)ethoxy)- in polar solvents?

  • Methodological Answer :

  • MD Simulations : Use force fields (e.g., OPLS-AA) to model hydrogen bonding between the ether oxygen and solvents like water or DMSO. The propargyl group reduces hydrophilicity, lowering ΔG_solvation by ~15 kJ/mol compared to non-acetylenic analogs .
  • DFT Calculations : Analyze electrostatic potential maps to identify nucleophilic sites (e.g., terminal alkyne) for reaction design .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodological Answer :

  • TGA/DSC : Conduct thermal analysis under nitrogen (heating rate 10°C/min). Discrepancies in decomposition temperatures (reported 180–220°C) arise from impurities or residual catalysts. Purify via column chromatography (silica gel, ethyl acetate/hexane) before testing .
  • Isothermal Studies : Monitor stability at 150°C for 24 hrs. Propargyl ethers degrade via radical pathways; add stabilizers (e.g., BHT) to inhibit autoxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.